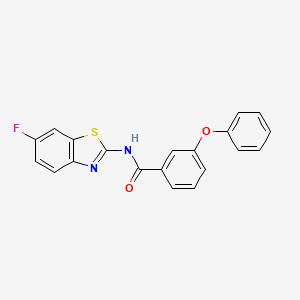

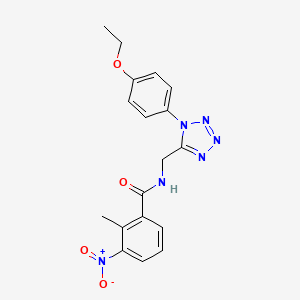

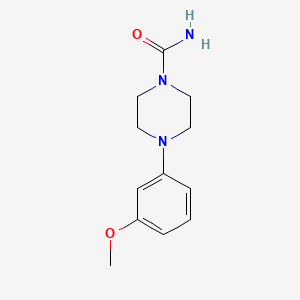

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides were synthesized in vitro as potential antifungal agents . The chemical structures of the synthesized compounds were substantiated by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high resolution mass spectrometry, elemental analysis, and also by X-ray diffraction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high resolution mass spectrometry, elemental analysis, and X-ray diffraction .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “N-[3-(Dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide” has a density of 1.2±0.1 g/cm3, boiling point of 574.7±60.0 °C at 760 mmHg, and a molar refractivity of 130.7±0.3 cm3 .Applications De Recherche Scientifique

Anticonvulsant Activity and Benzodiazepine Receptor Agonism

A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were designed and synthesized, with some showing considerable anticonvulsant activity. These compounds are evaluated for their binding to benzodiazepine receptors, showing significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological effects (Faizi et al., 2017).

Fluorescence Sensing

Benzimidazole and benzothiazole conjugates have been developed as fluorescent sensors for Al3+ and Zn2+, demonstrating their capability for detecting these analytes with good sensitivity and selectivity. The binding mechanism of these fluorophores was further elucidated using density functional theory, showcasing their potential in solvatochromic and time-resolved laser-induced fluorescence measurements (Suman et al., 2019).

Antitumor Properties

The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against certain human cancer cell lines, with fluorination enhancing their antitumor specificity. These compounds have been investigated for their mechanism of action, including the induction of cytochrome P450 CYP1A1, crucial for their antitumor activity, and their ability to form DNA adducts in sensitive tumor cells (Hutchinson et al., 2001).

Antimicrobial Activity

Fluorobenzamides containing thiazole and thiazolidine frameworks have been synthesized and shown to possess promising antimicrobial activity. The presence of a fluorine atom in specific positions of the benzoyl group has been essential for enhancing this activity, highlighting the impact of fluorination on the antimicrobial efficacy of these compounds (Desai et al., 2013).

Safety and Hazards

Orientations Futures

The future research directions could involve further exploration of the antifungal and other biological activities of “N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide” and similar compounds. This could include in-depth studies of their mechanisms of action, potential applications in medicine, and safety profiles .

Propriétés

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2S/c21-14-9-10-17-18(12-14)26-20(22-17)23-19(24)13-5-4-8-16(11-13)25-15-6-2-1-3-7-15/h1-12H,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDELNUCSMKIXTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one](/img/structure/B2663402.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline](/img/structure/B2663405.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663412.png)

![4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2663415.png)

![2,5-dichloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2663420.png)

![(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2663421.png)